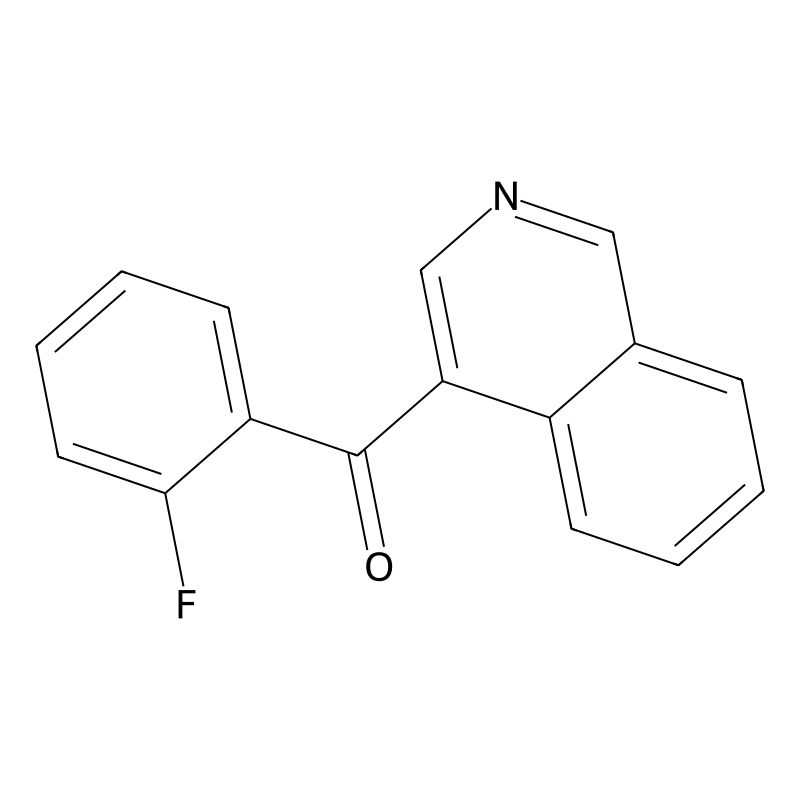4-(2-Fluorobenzoyl)isoquinoline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Isoquinolines are an important class of natural alkaloids that demonstrate a wide range of biological activities .
- They are considered as important components of many biologically active products due to diverse structures and use as components of anti-cancer, anti-malarial and some other drugs .
- The synthesis of isoquinoline derivatives is a hot topic in organic and medicinal chemistry that needs development of new strategies .
- Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
- This review aims to present the recent advances in chemistry, medicinal potential and pharmacological applications of quinoline motifs to unveil their substantial efficacies for future drug development .
Organic and Pharmaceutical Chemistry
Medicinal Chemistry
Synthesis of Fluorinated Isoquinolines
4-(2-Fluorobenzoyl)isoquinoline is a chemical compound with the molecular formula C16H10FNO and a molecular weight of 251.25 g/mol. It features a structure that incorporates both an isoquinoline moiety and a fluorobenzoyl group, making it an interesting compound for various applications in organic synthesis and medicinal chemistry . The compound is characterized by its unique molecular architecture, which includes 16 carbon atoms, 10 hydrogen atoms, one fluorine atom, and one nitrogen atom.
The mechanism of action of 4-(2-Fluorobenzoyl)isoquinoline remains unknown due to limited research on this specific compound. However, aroylisoquinolines have been shown to possess various biological activities, including acting as antitumor agents, inhibiting enzymes, and modulating receptors []. Further research is needed to elucidate the specific mechanism(s) by which 4-(2-Fluorobenzoyl)isoquinoline interacts with biological systems.
Reactions involving this compound often leverage its ability to undergo cycloaddition or rearrangement processes, which are essential for synthesizing diverse derivatives. For example, it has been noted that fluorinated isoquinolines can be synthesized through transition metal-catalyzed methods that enhance regioselectivity and yield .
The synthesis of 4-(2-Fluorobenzoyl)isoquinoline can be achieved through several methodologies:
- Fluorination Reactions: Utilizing fluorobenzoyl chloride as a starting material, which can be synthesized via chlorination of fluorotoluene followed by hydrolysis under controlled conditions .
- Cycloaddition Reactions: Employing [4+2] cycloaddition strategies involving substituted oxazoles or other reactive intermediates to construct the isoquinoline ring while incorporating the fluorobenzoyl moiety .
- Transition Metal-Catalyzed Methods: Recent advancements highlight the use of palladium or nickel catalysts to facilitate the formation of isoquinoline derivatives from readily available substrates .
These methods reflect a growing interest in the efficient synthesis of fluorinated isoquinolines due to their enhanced bioactivity and utility in material science.
4-(2-Fluorobenzoyl)isoquinoline finds potential applications in:
- Medicinal Chemistry: As a scaffold for developing new pharmaceuticals targeting various diseases.
- Material Science: In the synthesis of fluorescent materials and polymers that incorporate isoquinoline motifs for optoelectronic applications .
- Organic Synthesis: Serving as an intermediate in the preparation of more complex heterocyclic compounds.
Interaction studies involving 4-(2-Fluorobenzoyl)isoquinoline are crucial for understanding its potential biological mechanisms. Investigations into its binding affinity with specific proteins or enzymes could reveal insights into its therapeutic applications. For instance, studies focusing on its interactions with histone acetyltransferases could elucidate its role in epigenetic regulation .
Several compounds share structural similarities with 4-(2-Fluorobenzoyl)isoquinoline, each possessing unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Fluoroisoquinoline | C9H7F | Simpler structure; potential biological activity |
| 4-Fluoroisoquinoline | C9H7F | Similar reactivity; used in medicinal chemistry |
| 6-Methoxy-2-fluoroisoquinoline | C11H10FNO | Contains methoxy group; enhances solubility |
| 1-Amino-isoquinoline | C9H8N | Contains amino group; important for drug design |
The uniqueness of 4-(2-Fluorobenzoyl)isoquinoline lies in its dual functionality as both an isoquinoline derivative and a fluorinated compound, which may contribute to enhanced biological activity compared to non-fluorinated analogs. Its structural complexity allows for diverse synthetic modifications that can lead to novel therapeutic agents.








